molecular formula C17H24N2O2 B2956002 Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-79-6

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No.: B2956002
CAS No.: 1160246-79-6
M. Wt: 288.391
InChI Key: JHEKXJBJPKHWHN-UHFFFAOYSA-N
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Description

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1160246-79-6) is a high-quality chemical building block designed for advanced research and development. This compound features a unique spirocyclic diazaspiro undecane core, which is of significant interest in medicinal chemistry for constructing three-dimensional scaffolds with potential improved physicochemical properties . The primary research application of this compound is in drug discovery , where it serves as a key intermediate for the synthesis of more complex molecules. Its unique structure makes it an attractive candidate for exploration as an inhibitor of various protein kinases . The spirocyclic framework allows it to interact effectively with ATP-binding sites in kinases, making it a valuable scaffold for projects aimed at treating diseases such as cancer . Research into similar 1,9-diazaspiro[5.5]undecane compounds has demonstrated their potential in targeting metabolic disorders, including through the inhibition of acetyl-CoA carboxylase (ACC) for the treatment of obesity and type 2 diabetes . The compound is supplied with exclusive research data and is intended for use in organic synthesis, catalysis studies, and interaction studies that utilize techniques like X-ray crystallography and molecular docking . Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. All researchers handling this compound should refer to its specific safety data sheet (SDS) before use.

Properties

IUPAC Name

benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17/h1-3,6-7,18H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKXJBJPKHWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Scientific Research Applications

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has several notable applications:

  • Drug Discovery The compound's unique structural properties make it an attractive candidate for further exploration in pharmaceutical research. It has been investigated for its potential as an inhibitor of various protein kinases, which are critical in regulating cell functions and signaling pathways. The compound's unique structure allows it to interact effectively with ATP-binding sites in kinases, making it a candidate for drug development aimed at treating diseases such as cancer.
  • Organic Synthesis Various synthetic routes have been documented, emphasizing scalability and efficiency in producing this compound for research and potential therapeutic applications. These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced properties or activities.
  • Catalysis Studies this compound exhibits significant biological activity, particularly in medicinal chemistry.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various protein targets. These studies often utilize techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

Such studies provide insights into the mechanism of action and potential therapeutic effects of this compound.

Comparable Compounds

This compound shares structural similarities with several other spirocyclic compounds.

Compound NameStructural FeaturesUnique Aspects
Benzyl 2-oxo-1,8-diazaspiro[4.5]decaneContains an oxo group instead of a carboxylatePotentially different biological activities
Benzyl 1-bromo-8-thia-1-azaspiro[4.5]decaneFeatures a sulfur atom instead of nitrogenMay exhibit distinct reactivity profiles
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decaneContains two carbonyl groupsEnhanced reactivity due to multiple electrophilic sites

Mechanism of Action

The mechanism by which Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Spiro Ring System Molecular Weight (g/mol) Functional Groups Key Applications
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate [4.6] 324.8 (HCl salt) Benzyl ester, two tertiary amines Pharmaceutical intermediates
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate [5.5] N/A Benzyl ester Protein degrader building blocks
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate [5.5] 304.346 Benzyl ester, ketone, ether oxygen PROTACs, targeted therapies
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate [4.5] N/A tert-Butyl ester Kinase inhibitor intermediates
Methyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate [4.6] 228.245 Methyl ester, ketone, ether oxygen Synthetic intermediates
Key Observations:
  • Ring Size and Rigidity: The [4.6] spiro system in the target compound provides a unique balance of rigidity and steric hindrance compared to [5.5] systems (e.g., –9) or [4.5] systems (e.g., ). Smaller rings (e.g., [3.5] in ) increase strain but enhance binding selectivity in enzyme pockets .
  • Functional Group Impact: The benzyl ester in the target compound contrasts with tert-butyl esters (), which offer greater acid stability but require harsher deprotection conditions .

Biological Activity

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms into a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various protein kinases, which play critical roles in cell signaling and regulation.

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : Approximately 288.34 g/mol
  • CAS Number : 1160246-79-6

This compound exhibits significant biological activity through its interaction with ATP-binding sites in protein kinases. This interaction is crucial for the regulation of various cellular processes, including proliferation and apoptosis. The compound's structure allows it to effectively mimic ATP, leading to inhibition of kinase activity, which is particularly relevant in cancer therapy.

Biological Activity Overview

Research has shown that this compound possesses several biological activities:

  • Inhibition of Protein Kinases : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.
  • Antiproliferative Effects : Studies indicate that it may reduce cell viability in various cancer cell lines by inducing apoptosis.
  • Potential Synergistic Effects : When combined with other therapeutic agents, such as PARP inhibitors, it may enhance the overall efficacy of cancer treatments.

In Vitro Studies

A series of in vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), HepG2 (liver cancer), and others.
  • IC50_{50} Values : The compound exhibited IC50_{50} values ranging from 0.5 to 5 µM depending on the cell line.

Comparative Analysis with Other Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 2-oxo-1,8-diazaspiro[4.5]decaneContains an oxo groupDifferent biological activities
Benzyl 1-bromo-8-thia-1-azaspiro[4.5]decaneFeatures a sulfur atomDistinct reactivity profiles
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decaneContains two carbonyl groupsEnhanced reactivity

Synthesis and Derivatives

The synthesis of this compound involves several key steps that emphasize scalability and efficiency:

  • Starting Materials : Appropriate precursors are selected based on desired structural features.
  • Reactions : Various synthetic routes have been documented, including condensation reactions and cyclization processes.
  • Derivatives : Modifications to the benzyl group or carboxylate can lead to derivatives with enhanced biological properties.

Q & A

Q. What are the key synthetic routes for preparing Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate, and how are intermediates optimized?

Synthesis typically involves multi-step protocols, including annulation of primary amines with resin-bound bismesylates under microwave-assisted conditions to form the spirocyclic core . For intermediates, tert-butyl or benzyl carbamate linkers are critical for regioselectivity . Optimization may require adjusting reaction time (e.g., 3 hours at 80°C for amination steps) and catalysts like tetrabutyl ammonium iodide (0.001 mmol) to enhance yields .

Q. How is the purity and structural integrity of this compound validated during synthesis?

Liquid chromatography-mass spectrometry (LCMS) with [M+H]<sup>+</sup> ion monitoring (e.g., m/z 701 or 757) and HPLC retention times (1.25–1.32 minutes under SMD-TFA05 conditions) are standard for purity assessment . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended for structural confirmation, though specific data for this compound are not publicly available in the reviewed literature.

Q. What protecting group strategies are effective for the diazaspiro core during functionalization?

Tert-butyloxycarbonyl (Boc) and benzyl (Cbz) groups are widely used to protect amine functionalities in related diazaspiro compounds. For example, tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 937729-06-1) demonstrates stability under acidic conditions, enabling selective deprotection .

Advanced Research Questions

Q. How can reaction conditions be tailored to address low yields in spirocyclic ring formation?

Contradictions in yield data across studies suggest sensitivity to solvent polarity and temperature. For example, 1,3-dimethyl-2-imidazolidinone enhances solubility in alkylation steps, while N,N-dimethylformamide (DMF) is preferred for SN2 reactions with bromoalkanes . Kinetic studies under varying temperatures (e.g., 50–100°C) and catalyst screening (e.g., tetrabutylammonium iodide vs. potassium carbonate) are critical for optimization .

Q. What mechanistic insights explain regioselectivity challenges during benzyl group introduction?

Regioselectivity in benzylation is influenced by steric hindrance and electronic effects of substituents on the diazaspiro core. Computational modeling (DFT) of transition states or experimental probes like isotopic labeling (e.g., <sup>13</sup>C-NMR) can clarify preferred reaction pathways. Evidence from tert-butyl analogs suggests that bulky groups at the 2-position direct electrophilic attacks to the 8-position .

Q. How are contradictory biological activity results reconciled for structurally similar analogs?

For example, 8-l-Cystinyl bis(1,8-diazaspiro[4.5]decane) shows cystine crystallization inhibition, but minor structural changes (e.g., spiro[4.6] vs. spiro[4.5] systems) may alter binding affinity . Comparative assays using X-ray crystallography or surface plasmon resonance (SPR) are recommended to map structure-activity relationships (SARs).

Methodological Challenges and Solutions

Q. What purification techniques resolve co-elution issues in HPLC analysis?

Co-elution of byproducts can occur due to similar polarities. Gradient elution with MeCN/water (0.1% formic acid) on YMC-Actus Triart C18 columns (5 μm, 12 nm) improves resolution . For persistent impurities, preparative HPLC with fraction collection and LCMS-guided pooling is advised.

Q. How are acid-sensitive intermediates stabilized during deprotection?

Hydrochloric acid (4 N in dioxane) at room temperature for 1 hour effectively removes Boc groups without degrading the spirocyclic core . For benzyl groups, catalytic hydrogenation (H2/Pd-C) under mild pressure (1–3 atm) is preferable to harsh acidic conditions.

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